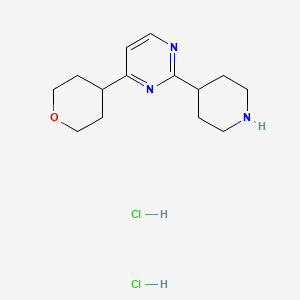

4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

4-(oxan-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-6-15-7-2-12(1)14-16-8-3-13(17-14)11-4-9-18-10-5-11;;/h3,8,11-12,15H,1-2,4-7,9-10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZNOSBNQZJZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3CCOCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and an appropriate leaving group on the pyrimidine core.

Formation of the Oxane Ring: The oxane ring can be formed through a cyclization reaction involving an alcohol derivative and a suitable electrophile.

Final Purification: The final compound is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine core or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride exhibits significant activity in modulating biological pathways, particularly in the context of enzyme inhibition. It has been studied for its potential as a Janus kinase (JAK) inhibitor, which plays a crucial role in inflammatory and autoimmune diseases. The compound's ability to inhibit JAK1 suggests its therapeutic potential in conditions such as rheumatoid arthritis and psoriasis .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its efficacy against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. This makes it a promising candidate for further development as an anticancer agent, especially in targeting solid tumors resistant to conventional therapies .

Neuropharmacology

The piperidine component of the compound is known for its neuroactive properties. Preliminary studies suggest that 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety . This area of research is still developing, but initial findings are encouraging.

Data Tables

| Application Area | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Pharmacological Studies | JAK1 inhibition | Rheumatoid arthritis, psoriasis |

| Anticancer Activity | Induction of apoptosis, inhibition of proliferation | Cancer treatment |

| Neuropharmacology | Modulation of neurotransmitter systems | Depression, anxiety |

Case Study 1: JAK Inhibition

A study conducted on the effects of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride demonstrated significant inhibition of JAK1 activity in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased efficacy. This supports the compound's potential use in treating inflammatory diseases where JAK signaling is dysregulated .

Case Study 2: Anticancer Efficacy

In vitro tests on several cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis. Notably, it showed enhanced activity against drug-resistant cancer cells compared to standard chemotherapeutics. These findings suggest that this compound could be developed into a novel treatment option for patients with resistant tumors .

Case Study 3: Neuroactive Properties

Research exploring the neuropharmacological effects found that administration of the compound resulted in altered levels of key neurotransmitters in animal models. Behavioral assays indicated improvements in anxiety-like symptoms, suggesting its potential application in treating mood disorders .

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular properties, and applications of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride and related compounds:

*Calculated molecular weight assumes base formula C₁₄H₂₀N₃O + 2HCl.

Key Observations:

- Substituent Effects: The oxan-4-yl group in the target compound may confer higher solubility than lipophilic substituents like the 4-fluorophenyl group in the analog from . Piperidin-4-yl is a shared feature across all compounds, highlighting its importance in molecular recognition.

Molecular Weight :

Functional and Application-Based Comparisons

Pharmaceuticals:

- 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride is explicitly noted for its role in developing drug candidates targeting neurological and metabolic disorders, likely due to its dual heterocyclic structure . The target compound’s oxan-4-yl group could similarly enhance blood-brain barrier penetration.

Agrochemicals:

- The oxazepane derivative’s application in crop protection agents underscores the versatility of piperidine-containing compounds in agrochemical design . The target compound’s pyrimidine core may offer similar utility in developing herbicides or fungicides.

Biological Activity

The compound 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antibacterial properties, and implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can be represented as follows:

This compound features a piperidine ring and an oxane moiety, which are known for their pharmacological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrimidine derivatives. In particular, compounds containing piperidine and oxane substructures have shown moderate to strong activity against various bacterial strains. For example, a related study indicated that piperidine derivatives exhibited significant antibacterial effects against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 2.14 µM .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Research has demonstrated that similar pyrimidine derivatives can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibitory activities of these compounds were evaluated using standard assays, revealing strong inhibition profiles. For instance, several derivatives showed IC50 values ranging from 0.63 to 6.28 µM against AChE, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .

Study on Piperidine Derivatives

A notable study synthesized a series of piperidine-containing compounds and evaluated their biological activities. The results indicated that compounds with the oxane and piperidine rings demonstrated significant enzyme inhibition and antibacterial properties. The study utilized various spectroscopic methods (NMR, IR) for structural elucidation and molecular docking studies to predict interactions with target proteins .

Anticancer Potential

Another area of interest is the anticancer potential of related compounds. Research has shown that derivatives similar to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride can act as agonists for human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer cell proliferation. One compound demonstrated an EC50 value of 1.30 µM in promoting HsClpP activity, leading to apoptosis in hepatocellular carcinoma cells .

Comparative Analysis of Biological Activities

| Compound | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Anticancer Activity (EC50 µM) |

|---|---|---|---|

| 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride | TBD | TBD | TBD |

| Piperidine derivative A | 2.14 | 0.63 | 3.1 |

| Piperidine derivative B | Moderate | Moderate | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized using polar solvents (e.g., DMF, DMSO) at elevated temperatures with amines or alcohols as nucleophiles . Optimization includes adjusting stoichiometry, solvent polarity, and temperature gradients. Reaction progress can be monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding.

- HPLC (>95% purity threshold) with UV detection for quantitative analysis.

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with receptors like GPCRs or kinases.

- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Validate predictions via in vitro assays (e.g., radioligand binding studies) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across different studies?

- Methodology :

- Meta-analysis : Compare datasets from PubChem, ChEMBL, or proprietary libraries to identify outliers.

- Experimental validation : Reproduce conflicting results under controlled conditions (e.g., fixed pH, temperature).

- Substitution analysis : Test analogs (e.g., replacing oxane with piperazine) to isolate functional group contributions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

- Process control : Implement inline FTIR or Raman spectroscopy to monitor intermediates.

- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to preserve enantiomeric excess.

- Scale-up protocols : Gradual reactor volume increases (e.g., 10 mL → 10 L) with rigorous impurity profiling at each stage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., IC₅₀ variability)?

- Methodology :

- Assay standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays).

- Cell line validation : Use STR profiling to confirm model authenticity.

- Statistical rigor : Apply ANOVA or Bayesian modeling to account for inter-lab variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.